molecular formula C21H25N3O3 B6904042 N-methyl-N-[1-(6-phenylmethoxypyridine-3-carbonyl)piperidin-4-yl]acetamide

N-methyl-N-[1-(6-phenylmethoxypyridine-3-carbonyl)piperidin-4-yl]acetamide

Cat. No.: B6904042
M. Wt: 367.4 g/mol
InChI Key: JWAMOCZNCFJWES-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(6-phenylmethoxypyridine-3-carbonyl)piperidin-4-yl]acetamide is a complex organic compound that features a piperidine ring, a pyridine ring, and an acetamide group

Properties

IUPAC Name

N-methyl-N-[1-(6-phenylmethoxypyridine-3-carbonyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16(25)23(2)19-10-12-24(13-11-19)21(26)18-8-9-20(22-14-18)27-15-17-6-4-3-5-7-17/h3-9,14,19H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAMOCZNCFJWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C(=O)C2=CN=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(6-phenylmethoxypyridine-3-carbonyl)piperidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: This step involves the coupling of the piperidine intermediate with a pyridine derivative.

    Attachment of the Phenylmethoxy Group: This is typically done through an etherification reaction.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(6-phenylmethoxypyridine-3-carbonyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be used in studies involving receptor binding and enzyme inhibition.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(6-phenylmethoxypyridine-3-carbonyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[1-(6-phenylmethoxypyridine-3-carbonyl)piperidin-4-yl]acetamide: shares structural similarities with other piperidine and pyridine derivatives.

    Phenylmethoxypyridine derivatives: These compounds also feature the pyridine ring with a phenylmethoxy substituent.

    Piperidine derivatives: Compounds with a piperidine ring and various substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

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